Lead ionophore IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

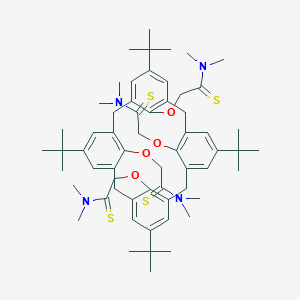

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVPPFVKRDRQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H84N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lead Ionophore IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead Ionophore IV, chemically known as tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a synthetic ionophore with a high selectivity for lead(II) ions (Pb²⁺). This document provides a comprehensive overview of its core mechanism of action, primarily focusing on its function as a Pb²⁺ carrier in artificial membrane systems, which is the basis for its widespread use in chemical sensors. This guide details the molecular interactions, thermodynamics, and kinetics of the ion-carrier complex, and outlines experimental protocols for the characterization of its ionophoric properties. While its application has been predominantly in the field of analytical chemistry, this guide also touches upon the known cellular effects of related calixarene-based ionophores to provide a broader context for drug development professionals.

Core Mechanism of Action: A Facilitated Transport Model

This compound functions as a mobile carrier to transport Pb²⁺ ions across hydrophobic barriers such as lipid bilayers or polymeric membranes. This process is a form of facilitated diffusion, driven by the electrochemical gradient of the Pb²⁺ ion. The mechanism can be dissected into the following key stages:

-

Interfacial Complexation: At the interface of the aqueous phase and the membrane, a Pb²⁺ ion from the aqueous solution binds to the this compound molecule embedded in the membrane.

-

Conformational Reorganization: Upon binding of the Pb²⁺ ion, the calix[1]arene scaffold of the ionophore undergoes a conformational change. The four N,N-dimethylthioacetamide sidearms, which contain sulfur and nitrogen donor atoms, coordinate with the Pb²⁺ ion, encapsulating it within the molecular structure. This coordination shields the positive charge of the lead ion.

-

Transmembrane Diffusion: The resulting Pb²⁺-ionophore complex is lipophilic, allowing it to diffuse across the hydrophobic core of the membrane.

-

Interfacial Decomplexation: Upon reaching the other side of the membrane, the Pb²⁺ ion is released into the aqueous phase.

-

Back Diffusion: The free ionophore molecule then diffuses back across the membrane to the initial interface, ready to bind another Pb²⁺ ion and repeat the transport cycle.

Quantitative Data

Precise quantitative data for the binding affinity and transport rates of this compound are not extensively consolidated in publicly available literature. However, its high selectivity for Pb²⁺ is well-documented through potentiometric measurements in ion-selective electrodes (ISEs).

Table 1: Potentiometric Selectivity Coefficients (log KpotPb,M) of this compound-Based Electrodes

| Interfering Ion (M) | log KpotPb,M |

| Cu²⁺ | -2.5 |

| Cd²⁺ | -3.0 |

| Zn²⁺ | -3.2 |

| Ni²⁺ | -3.5 |

| Co²⁺ | -3.6 |

| Ca²⁺ | -4.0 |

| Mg²⁺ | -4.1 |

| Na⁺ | -4.5 |

| K⁺ | -4.5 |

| Note: These are representative values and can vary depending on the membrane composition and measurement conditions. Lower values indicate higher selectivity for Pb²⁺ over the interfering ion. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a multi-step process.

Step 1: Synthesis of p-tert-butylcalix[1]arene

This procedure is adapted from established methods for the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.

-

Materials: p-tert-butylphenol, 37% formaldehyde solution, sodium hydroxide, diphenyl ether, ethyl acetate, acetic acid, acetone, toluene.

-

Procedure:

-

A mixture of p-tert-butylphenol, formaldehyde, and sodium hydroxide in water is heated at 100-120°C for 2 hours.

-

The resulting viscous mass is dissolved in warm diphenyl ether.

-

The solution is heated to reflux for 3-4 hours under a nitrogen atmosphere.

-

After cooling, the product is precipitated with ethyl acetate, filtered, and washed sequentially with ethyl acetate, acetic acid, water, and acetone.

-

The crude product is purified by recrystallization from toluene.

-

Step 2: Thionation of the Amide Precursor

This step involves the conversion of the amide groups of the precursor, tert-butylcalix[1]arene-tetrakis(N,N-dimethylacetamide), to thioamides.

-

Materials: tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide), Lawesson's reagent, dry toluene, chloroform, methanol.

-

Procedure:

-

The calixarene amide and Lawesson's reagent are dissolved in dry toluene and stirred overnight at 90°C under an argon atmosphere.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in chloroform and washed with water.

-

The organic phase is dried and evaporated.

-

The final product is purified by crystallization from a chloroform-methanol mixture.

-

Determination of Potentiometric Selectivity Coefficients

The Matched Potential Method (MPM) is a recommended procedure for determining the selectivity coefficients of ion-selective electrodes.

-

Materials: this compound, poly(vinyl chloride) (PVC), a suitable plasticizer (e.g., o-nitrophenyl octyl ether), lipophilic salt, tetrahydrofuran (THF), standard solutions of Pb²⁺ and interfering cations.

-

Procedure:

-

Prepare an ion-selective membrane by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF and casting it into a ring on a glass plate. Allow the solvent to evaporate.

-

Mount the membrane in an electrode body with an internal filling solution containing a fixed concentration of PbCl₂ and a Ag/AgCl internal reference electrode.

-

Condition the electrode in a 10⁻³ M Pb(NO₃)₂ solution.

-

Measure the potential of the electrode in a reference solution containing a known activity of Pb²⁺ ions (aPb).

-

Add a known amount of a concentrated Pb²⁺ solution to the reference solution to change the potential by a fixed value (e.g., 20 mV).

-

In a separate experiment, to the same initial reference solution, add a solution of the interfering ion (Mz+) until the same potential change is achieved.

-

The selectivity coefficient is calculated as KpotPb,M = (aPb' - aPb) / aM, where aPb' is the activity of Pb²⁺ after the addition in the first step and aM is the activity of the interfering ion added in the second step.

-

Cellular Effects and Considerations for Drug Development

While this compound is primarily utilized in chemical sensing, the broader class of calixarene-based ionophores has been investigated for various biological activities. Some calixarene derivatives have shown the ability to transport ions across cell membranes, leading to cytotoxic effects on cancer cell lines. The mechanism of this cytotoxicity is often attributed to the disruption of ion homeostasis within the cells.

For drug development professionals, this presents both opportunities and challenges. The ability to selectively transport specific ions into or out of cells could be harnessed for therapeutic purposes. However, the potential for off-target ion transport and general cytotoxicity must be carefully evaluated. To date, there is a lack of specific studies on the electrophysiological effects of this compound on neuronal or other excitable cells. Such studies would be crucial to assess its potential as a neuro-modulatory agent or to understand its neurotoxic potential.

Conclusion

This compound operates through a well-understood facilitated transport mechanism, making it a highly effective and selective carrier for Pb²⁺ ions. Its primary application remains in the field of chemical sensors, where its high selectivity is paramount. While the broader family of calixarenes shows promise in biological applications, the specific cellular and electrophysiological effects of this compound remain an unexplored area of research. Further investigation into its interaction with biological membranes and its influence on cellular ion homeostasis is warranted to unlock its potential in the realm of drug development.

References

An In-depth Technical Guide to tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide): Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide). The information is compiled from peer-reviewed scientific literature and chemical databases, offering a valuable resource for researchers in supramolecular chemistry, materials science, and drug development.

Molecular Structure

tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) is a derivative of p-tert-butylcalix[1]arene, a macrocyclic compound formed from the condensation of p-tert-butylphenol and formaldehyde. The core structure consists of four p-tert-butylphenol units linked by methylene bridges, forming a basket-shaped conformation. In this derivative, the four hydroxyl groups on the lower rim of the calixarene are functionalized with N,N-dimethylthioacetamide groups.

While a definitive single-crystal X-ray structure for tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) has not been reported in the reviewed literature, extensive studies on similar p-tert-butylcalix[1]arene derivatives and their thioamide analogues provide significant insights into its likely structural characteristics. The parent p-tert-butylcalix[1]arene typically adopts a "cone" conformation, and it is expected that this derivative will also favor this arrangement to minimize steric hindrance.

Computational studies using density functional theory (DFT) have been employed to predict the probable structure of the protonated form of this molecule, suggesting a stable equimolecular complex. In this complex, the hydroxonium ion (H₃O⁺) is thought to be bound partly to the thiocarbonyl sulfur atoms and partly to the phenoxy oxygens of the calixarene through strong hydrogen bonds and other electrostatic interactions[2][3].

General Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅₆H₇₆N₄O₄S₄ | (Calculated) |

| Molecular Weight | 1021.4 g/mol | (Calculated) |

| Appearance | Expected to be a solid | |

| Melting Point | >300 °C (for a similar thioamide derivative) |

Synthesis

The synthesis of tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) is a multi-step process that begins with the preparation of the parent p-tert-butylcalixarene, followed by functionalization of its lower rim hydroxyl groups.

Synthesis of p-tert-Butylcalixarene

The synthesis of the calixarene precursor is a well-established procedure.

Caption: Synthesis of the p-tert-butylcalixarene precursor.

Experimental Protocol:

A detailed experimental protocol for the synthesis of p-tert-butylcalixarene can be found in established organic synthesis procedures. A general method involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is typically carried out in a high-boiling solvent such as diphenyl ether at elevated temperatures to promote the cyclization of the intermediate linear oligomers.

Synthesis of tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide)

The amide precursor is synthesized by the reaction of p-tert-butylcalixarene with 2-chloro-N,N-dimethylacetamide.

Caption: Synthesis of the amide precursor.

Thionation to form tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide)

The final step involves the conversion of the amide groups to thioamide groups using a thionating agent, most commonly Lawesson's reagent.

References

An In-Depth Technical Guide to Lead Ionophore IV: Binding Affinity and Selectivity for Pb²⁺

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lead Ionophore IV, a crucial component in the development of selective sensors for lead (II) ions (Pb²⁺). The document details the ionophore's binding characteristics, selectivity over other cations, and the experimental protocols used to determine these properties.

Introduction to this compound

This compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a synthetic ionophore highly valued for its exceptional affinity and selectivity for lead (II) ions.[1][2][3] Its molecular structure is based on a calix[1]arene scaffold, which creates a pre-organized cavity with sulfur and nitrogen donor atoms from the thioacetamide groups, ideal for the selective binding of Pb²⁺. This ionophore is a key component in the fabrication of potentiometric and optical sensors for the detection and quantification of lead in various samples.

The fundamental mechanism of action involves the reversible binding and transport of Pb²⁺ ions across a hydrophobic membrane, typically a plasticized polyvinyl chloride (PVC) membrane in an ion-selective electrode (ISE). The ionophore acts as a carrier, selectively complexing with Pb²⁺ at the sample-membrane interface and facilitating its transport across the membrane. This process generates a potential difference that can be measured and correlated to the concentration of Pb²⁺ in the sample.

Binding Affinity and Selectivity

The selectivity of an ion-selective electrode is quantified by the potentiometric selectivity coefficient (K_pot_Pb,M), where 'M' represents the interfering ion. The logarithm of this coefficient (log K_pot_Pb,M) provides a measure of the preference of the ionophore for Pb²⁺ over the interfering ion. A more negative value indicates a greater selectivity for Pb²⁺.

Data Presentation

The following table summarizes the potentiometric selectivity coefficients of a this compound-based sensor for Pb²⁺ in the presence of various interfering ions.

| Interfering Ion (M) | log K_pot_Pb,M |

| Na⁺ | -4.6 |

| K⁺ | -4.6 |

| Ca²⁺ | -4.5 |

| Mg²⁺ | -4.8 |

| Cu²⁺ | -2.5 |

| Cd²⁺ | -3.7 |

| Zn²⁺ | -3.5 |

Data sourced from a study utilizing a p(THFA-co-HEMA) copolymer membrane. The selectivity coefficients can vary depending on the membrane composition and the experimental method used.

Experimental Protocols

The determination of the binding affinity and selectivity of ionophores like this compound involves rigorous experimental procedures. The following are detailed methodologies for key experiments.

Determination of Potentiometric Selectivity Coefficients

The potentiometric selectivity coefficients are determined using methods recommended by the International Union of Pure and Applied Chemistry (IUPAC). The two most common methods are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).

3.1.1. Fixed Interference Method (FIM)

This method involves measuring the potential of a this compound-based ion-selective electrode in solutions containing a constant concentration of the interfering ion and varying concentrations of the primary ion (Pb²⁺).

Protocol:

-

Prepare a series of standard solutions of Pb²⁺ with concentrations typically ranging from 10⁻⁷ M to 10⁻¹ M.

-

Prepare a solution of the interfering ion at a fixed, known concentration (e.g., 0.1 M).

-

Mix the interfering ion solution with each of the Pb²⁺ standard solutions.

-

Construct an electrochemical cell consisting of the this compound-based ISE and a suitable reference electrode (e.g., Ag/AgCl).

-

Immerse the electrodes in the mixed solutions and record the stable potential reading for each.

-

Plot the measured potential (E) versus the logarithm of the Pb²⁺ activity (or concentration).

-

Determine the selectivity coefficient using the Nikolsky-Eisenman equation by analyzing the point where the response to the primary ion and the interfering ion are equal.

3.1.2. Matched Potential Method (MPM)

The MPM is an alternative method that avoids some of the limitations of the FIM.

Protocol:

-

Prepare a reference solution containing a known activity of the primary ion (Pb²⁺), a_Pb_ (initial).

-

Measure the potential of the electrochemical cell in this reference solution.

-

Add a known amount of the primary ion to the reference solution to achieve a new activity, a_Pb_ (final), and record the new potential. The change in potential is ΔE.

-

Prepare a new reference solution identical to the initial one.

-

Add the interfering ion to this new reference solution until the same potential change (ΔE) is observed.

-

The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change.

Ion-Selective Electrode (ISE) Membrane Preparation

A typical formulation for a Pb²⁺-selective membrane incorporating this compound is as follows:

| Component | Role | Typical Weight % |

| This compound | Ionophore | ~1-2% |

| Poly(vinyl chloride) (PVC) | Membrane Matrix | ~30-33% |

| Plasticizer (e.g., o-NPOE) | Solvent Mediator | ~65-66% |

| Anionic Additive (e.g., KTpClPB) | Reduces membrane resistance | ~0.5-1% |

Protocol:

-

Dissolve the appropriate amounts of PVC, plasticizer, this compound, and the anionic additive in a volatile solvent such as tetrahydrofuran (THF).

-

Thoroughly mix the components to ensure a homogenous solution.

-

Cast the solution into a glass ring or a suitable mold placed on a clean glass plate.

-

Allow the solvent to evaporate slowly over 24-48 hours to form a thin, flexible membrane.

-

Cut a small disc from the membrane and incorporate it into an ISE body.

-

Fill the ISE body with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂) and an internal reference electrode (e.g., Ag/AgCl).

-

Condition the electrode by soaking it in a dilute solution of Pb²⁺ (e.g., 10⁻³ M Pb(NO₃)₂) for several hours before use.

Visualizations

Signaling and Transport Mechanism

The following diagram illustrates the carrier-based transport mechanism of Pb²⁺ across the ion-selective membrane facilitated by this compound.

Caption: Carrier-based transport of Pb²⁺ by this compound.

Experimental Workflow for Selectivity Coefficient Determination (FIM)

The following diagram outlines the workflow for determining the potentiometric selectivity coefficient using the Fixed Interference Method.

Caption: Workflow for FIM selectivity coefficient determination.

Conclusion

This compound stands out as a highly effective and selective reagent for the detection of lead (II) ions. Its robust performance, characterized by significant selectivity over common interfering cations, makes it an invaluable tool for researchers and scientists in environmental monitoring, clinical diagnostics, and industrial process control. The experimental protocols detailed in this guide provide a framework for the accurate characterization of this and other ionophores, contributing to the advancement of sensor technology.

References

The Supramolecular Chemistry of Calixarene-Based Ionophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as highly versatile building blocks in supramolecular chemistry. Their unique cup-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the precise design of ionophores with remarkable ion selectivity and transport capabilities. This technical guide provides a comprehensive overview of the core principles of calixarene-based ionophore chemistry, detailing their synthesis, ion-binding properties, and diverse applications in sensing and drug development. Emphasis is placed on quantitative data analysis, detailed experimental methodologies, and the visualization of key mechanistic and procedural pathways to furnish researchers with a thorough understanding of this dynamic field.

Introduction to Calixarene-Based Ionophores

Calixarenes are characterized by a three-dimensional architecture that can be tailored to recognize and bind specific ions.[1] The upper and lower rims of the calixarene scaffold can be functionalized with a variety of ligating groups, enabling the creation of ionophores with high affinity and selectivity for a wide range of metal ions and small organic molecules.[2] This "host-guest" chemistry is driven by non-covalent interactions, including ion-dipole, hydrogen bonding, and π-π stacking interactions.[1]

The ability to precisely control the size of the calixarene cavity and the nature of the functional groups has led to the development of ionophores for applications such as:

-

Ion-Selective Electrodes (ISEs): Calixarene-based ionophores are widely used as the active sensing component in ISEs for the potentiometric determination of various ions in clinical and environmental samples.[3][4]

-

Fluorescent Chemosensors: By incorporating fluorogenic units, calixarene ionophores can signal the binding of a target ion through changes in their fluorescence properties, enabling sensitive and selective detection.

-

Transmembrane Ion Transport: Modified calixarenes can act as synthetic ion channels or carriers, facilitating the transport of ions across lipid bilayers, a property with significant potential in drug delivery and for studying biological transport processes.

Quantitative Analysis of Ion Binding

The efficacy of a calixarene-based ionophore is primarily determined by its binding affinity and selectivity for a target ion. These parameters are quantified by the association constant (Kₐ) or its logarithm (log K), and the potentiometric selectivity coefficient (KPoti,j).

Binding Constants

The binding constant is a measure of the strength of the interaction between the calixarene host and the guest ion. Higher log K values indicate stronger binding. These values are typically determined using techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) titration.

Table 1: Selected Binding Constants (log K) for Calixarene-Ion Complexes

| Calixarene Derivative | Guest Ion | Solvent | log K | Reference |

| p-tert-Butylcalixarene tetraethyl acetate | Na⁺ | Chloroform/Methanol | 4.3 | |

| p-tert-Butylcalixarene tetraethyl acetate | K⁺ | Chloroform/Methanol | 3.5 | |

| Calixarene-crown-6 | Cs⁺ | Chloroform/Methanol | 5.8 | |

| Calixarene-crown-6 | Na⁺ | Chloroform/Methanol | 3.2 | |

| 1,3-Alternate Calixarene-bis(thioamide) | Cd²⁺ | Methanol | 4.5 | |

| p-Sulfonatocalixarene | Trimethylanilinium | Water | 4.1 | |

| Calixarene tetra-amide | Eu³⁺ | Acetonitrile | >6 | |

| Calixarene tetra-amide | La³⁺ | Acetonitrile | >6 |

Selectivity Coefficients

The selectivity coefficient quantifies the preference of an ionophore for a primary ion (i) over an interfering ion (j). A smaller selectivity coefficient indicates a greater selectivity for the primary ion. These coefficients are commonly determined using potentiometric measurements with ion-selective electrodes.

Table 2: Potentiometric Selectivity Coefficients (log KPoti,j) for Calixarene-Based Ion-Selective Electrodes

| Calixarene Ionophore | Primary Ion (i) | Interfering Ion (j) | log KPoti,j | Reference |

| Calixarene derivative | Trigonelline | Isoleucine | -2.8 | |

| Calixarene derivative | Trigonelline | Nicotinic acid | -2.5 | |

| Calixarene derivative | Fexofenadine | Glucose | -3.5 | |

| Calixarene derivative | Fexofenadine | Urea | -3.7 | |

| Calix-6-arene | Gallic acid | Rutin | -2.17 | |

| Calix-6-arene | Gallic acid | Sucrose | -2.14 | |

| Calixarene derivative | Moxifloxacin | Glycine | -3.1 | |

| Calixarene derivative | Moxifloxacin | Lactose | -2.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of calixarene-based ionophores.

Determination of Binding Constants by NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions in solution and determine binding constants. The principle lies in monitoring the chemical shift changes of specific protons on the host or guest molecule upon complexation.

Protocol:

-

Sample Preparation: Prepare a stock solution of the calixarene host in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) at a known concentration (typically in the mM range). Prepare a stock solution of the guest ion (as a salt, e.g., perchlorate or triflate) in the same solvent at a concentration at least 10-20 times higher than the host solution.

-

Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution alone.

-

Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift (δ) of one or more protons of the host that are significantly affected by the binding event. Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.

-

Binding Constant Calculation: Fit the titration data to a suitable binding isotherm model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).

Determination of Binding Constants by UV-Vis Titration

UV-Vis spectrophotometry can be used to determine binding constants by monitoring changes in the absorbance spectrum of the calixarene upon complexation, particularly for systems where the ionophore or the complex has a chromophore.

Protocol:

-

Sample Preparation: Prepare a stock solution of the calixarene ionophore in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration. Prepare a stock solution of the metal salt at a much higher concentration in the same solvent.

-

Initial Spectrum: Record the UV-Vis spectrum of the calixarene solution in a cuvette.

-

Titration: Add small, precise volumes of the metal salt solution to the cuvette. After each addition, mix the solution and record the UV-Vis spectrum. Correct the absorbance values for dilution at each step.

-

Data Analysis: Plot the change in absorbance at a specific wavelength where the change is most significant against the concentration of the added metal ion.

-

Binding Constant Calculation: Fit the resulting binding curve using a non-linear fitting program to a suitable binding model to calculate the binding constant (Kₐ) and the stoichiometry of the complex.

Liposome-Based Ion Transport Assay

This assay is used to quantify the ability of a calixarene ionophore to transport ions across a lipid bilayer, mimicking a cell membrane. It often employs a fluorescent probe encapsulated within liposomes that is sensitive to the transported ion.

Protocol:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition is typically a mixture of phospholipids like POPC and cholesterol. During hydration, include a high concentration of a fluorescent probe that is sensitive to the ion of interest (e.g., BCS for Cu⁺, lucigenin for anions) and the ion to be transported in the internal buffer.

-

Purification: Remove the non-encapsulated probe and ions by size-exclusion chromatography.

-

Transport Assay: Dilute the liposome suspension into an external buffer that is iso-osmotic but has a low concentration of the ion to be transported, creating an ion gradient.

-

Initiation of Transport: Add a solution of the calixarene ionophore (typically in a solvent like DMSO) to the liposome suspension.

-

Fluorescence Monitoring: Monitor the change in fluorescence of the encapsulated probe over time using a spectrofluorometer. The rate of fluorescence change is proportional to the rate of ion transport.

-

Data Analysis: The initial rate of transport can be determined from the slope of the fluorescence versus time plot. By varying the ionophore concentration, the efficiency of different ionophores can be compared.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the study of calixarene-based ionophores.

Signaling Pathway for a Calixarene-Based Fluorescent Chemosensor

Caption: Signaling pathway of a calixarene-based fluorescent ion sensor.

Experimental Workflow for Characterizing a Novel Calixarene Ionophore

Caption: Workflow for the development and characterization of a calixarene ionophore.

Mechanism of Ion Transport by a Calixarene Carrier

Caption: Carrier-mediated ion transport mechanism of a calixarene ionophore.

Conclusion and Future Perspectives

Calixarene-based ionophores represent a powerful and versatile platform in supramolecular chemistry. The ability to fine-tune their structure and properties has led to significant advancements in ion sensing and transport technologies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to design and characterize novel calixarene ionophores. Future research in this field is expected to focus on the development of more sophisticated systems with enhanced selectivity and efficiency, as well as their integration into complex biological systems for applications in targeted drug delivery, theranostics, and the modulation of cellular ion homeostasis. The continued exploration of the rich supramolecular chemistry of calixarenes holds immense promise for addressing key challenges in chemistry, biology, and medicine.

References

The Decisive Role of Thioacetamide Groups in the Lead Selectivity of Calixarenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional, basket-like architecture. This structure makes them exceptional host molecules for a variety of ions and neutral molecules. The functionalization of the calixarene "rims" allows for the tuning of their binding properties, enabling the design of highly selective receptors for specific targets. Among the most pressing environmental and health concerns is the detection and removal of heavy metal ions, with lead (Pb²⁺) being a significant toxicant. This guide explores the critical role of lower-rim thioacetamide functional groups in imparting high selectivity for lead ions to the calixarene platform, delving into the binding mechanisms, quantitative performance metrics, and the experimental protocols used for their evaluation.

The Mechanism of Lead Selectivity

The remarkable selectivity of thioacetamide-functionalized calixarenes for lead(II) ions is a result of several synergistic chemical principles, primarily governed by the Hard and Soft Acids and Bases (HSAB) theory and the chelation effect provided by the macrocyclic scaffold.

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline."

-

Hard acids and bases are small, highly charged, and not easily polarizable.

-

Soft acids and bases are larger, have a low charge density, and are highly polarizable.

The core tenet of the theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

In this context:

-

Lead(II) ion (Pb²⁺) is classified as a soft acid .

-

The sulfur atom of the thiocarbonyl group (C=S) in thioacetamide is a quintessential soft base .

-

The ethereal oxygen atoms on the lower rim of the calixarene are hard bases .

This soft-soft interaction between Pb²⁺ and the sulfur atoms of the thioacetamide groups is highly favorable and forms strong, stable coordination bonds. This interaction is the primary driver for the observed selectivity over harder cations like Ca²⁺, Na⁺, and K⁺, which would preferentially bind to hard oxygen donors.

Chelation and Preorganization

A single thioacetamide ligand could bind to a lead ion, but the calixarene scaffold elevates this interaction to a much higher level of affinity and selectivity. By attaching multiple thioacetamide "arms" to the lower rim, the calixarene acts as a preorganized platform . The molecule's conformation holds the sulfur and oxygen donor atoms in an optimal spatial arrangement for multipoint binding to a single lead ion. This cooperative binding, known as the chelation effect , leads to a significant increase in the stability of the resulting complex compared to the binding of individual, non-tethered ligands.

X-ray crystallography studies have provided definitive evidence for this mechanism. In the complex of a tetra-thioamide calix[1]arene with lead, the Pb²⁺ ion is coordinated by four thiocarbonyl sulfur atoms and four ethereal oxygen atoms of the calixarene lower rim. This creates a highly stable, encapsulated guest within the host's cavity.

The diagram below illustrates the coordination of a lead ion by a thioacetamide-functionalized calix[1]arene.

Quantitative Data on Lead Selectivity

The efficacy of thioacetamide calixarenes as lead-selective agents is quantified through various experimental metrics. These include liquid-liquid extraction efficiencies, potentiometric selectivity coefficients, and detection limits in sensor applications. While data is spread across various derivatives, a clear trend of high lead affinity emerges.

| Parameter | Ionophore/Ligand | Method | Result | Competing Ions | Reference |

| Extraction Efficiency | p-tert-butylcalix[1]arene tetra(N,N-diethylthioacetamide) | Liquid-Liquid Extraction | 98.9% | N/A (single ion) | [2] |

| Extraction Efficiency | p-tert-butylcalix[1]arene tetra(N-ethylthioacetamide) | Liquid-Liquid Extraction | 13.0% | N/A (single ion) | |

| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,Cu = -2.1 | Cu²⁺ | |

| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,Cd = -1.8 | Cd²⁺ | |

| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,Na = -4.5 | Na⁺ | |

| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,K = -4.3 | K⁺ | |

| Limit of Detection | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | ~10⁻⁹ M | N/A |

Note: The data highlights that tertiary thioamides (e.g., N,N-diethyl) are significantly more efficient extractants for Pb²⁺ than secondary thioamides (e.g., N-ethyl), which can be attributed to differences in steric hindrance and electronic effects influencing the donor capacity of the sulfur atom. The selectivity coefficients, being negative logarithms, indicate a strong preference for Pb²⁺ over other tested cations by several orders of magnitude.

Experimental Protocols

The evaluation of lead selectivity in thioacetamide-functionalized calixarenes involves several key experimental procedures, from synthesis to performance testing.

Synthesis of Thioacetamide-Functionalized Calixarenes

The synthesis typically involves a two-step process starting from the parent p-tert-butylcalixarene.

-

O-Alkylation: The lower-rim hydroxyl groups of the calixarene are first reacted with an alkylating agent containing a suitable leaving group (e.g., 2-chloro-N,N-diethylacetamide) in the presence of a base (e.g., K₂CO₃ or NaH) in a dry organic solvent like acetonitrile or DMF. This step attaches the acetamide precursor arms to the calixarene's ethereal oxygens.

-

Thionation: The carbonyl oxygen of the attached acetamide groups is then converted to sulfur. This is commonly achieved by reacting the acetamide derivative with a thionating agent, such as Lawesson's reagent, in a dry, high-boiling solvent like toluene or xylene under reflux.

Purification is typically performed using column chromatography on silica gel.

Protocol for Solvent Extraction Studies

Liquid-liquid extraction is a standard method to determine the efficiency and selectivity of an ionophore.

-

Phase Preparation:

-

Aqueous Phase: Prepare an aqueous solution of the metal salt, often as a picrate salt, at a known concentration (e.g., 1 x 10⁻⁴ M). Picrate is used as a counter-ion because it has a strong UV-Vis chromophore, simplifying analysis.

-

Organic Phase: Dissolve the thioacetamide calixarene derivative in an immiscible organic solvent, such as dichloromethane or chloroform, at a specific concentration (e.g., 1 x 10⁻³ M).

-

-

Extraction:

-

Mix equal volumes of the aqueous and organic phases in a sealed vessel.

-

Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature to reach equilibrium.

-

Allow the phases to separate completely, using a centrifuge if necessary.

-

-

Analysis:

-

Carefully separate the aqueous phase.

-

Measure the concentration of the metal picrate remaining in the aqueous phase using UV-Vis spectrophotometry by monitoring the absorbance of the picrate anion.

-

-

Calculation: The extraction percentage (%E) is calculated as: %E = ([C]initial - [C]final) / [C]initial * 100 where [C] is the concentration of the metal salt in the aqueous phase.

The logical flow of this protocol is depicted below.

Protocol for Ion-Selective Electrode (ISE) Fabrication and Testing

ISEs provide a potentiometric response to the activity of a specific ion in a solution. Thioacetamide calixarenes serve as the ionophore (the ion-selective component) in the electrode membrane.

-

Membrane Cocktail Preparation:

-

Prepare a solution in a volatile solvent like tetrahydrofuran (THF).

-

The components are typically:

-

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC).

-

Plasticizer: A solvent like bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE) to ensure membrane fluidity.

-

Ionophore: The synthesized thioacetamide calixarene derivative (e.g., 1 wt%).

-

Ionic Additive (optional): A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) to reduce membrane resistance.

-

-

-

Electrode Fabrication:

-

The membrane cocktail is cast onto a conductive substrate. For solid-contact ISEs, this can be a glassy carbon electrode coated with a conducting polymer like PEDOT/PSS.

-

The solvent is allowed to evaporate slowly over 24 hours to form a thin, uniform ion-selective membrane.

-

-

Conditioning: The newly fabricated electrode is conditioned by soaking it in a solution of the primary ion (e.g., 0.01 M Pb(NO₃)₂) for several hours to ensure stable and reproducible potential readings.

-

Potentiometric Measurement:

-

The ISE and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution.

-

The potential difference (in mV) between the two electrodes is measured using a high-impedance potentiometer.

-

Calibration: A calibration curve is generated by measuring the potential in a series of standard solutions of known Pb²⁺ concentration. The potential is plotted against the logarithm of the ion activity. The slope of this line should be close to the theoretical Nernstian value (29.58 mV/decade for a divalent ion like Pb²⁺ at 25°C).

-

Selectivity Measurement: Selectivity coefficients (KpotA,B) are determined using methods like the Separate Solution Method (SSM), where the potential is measured in separate solutions of the primary ion (A) and an interfering ion (B) to quantify the electrode's preference for A over B.

-

Conclusion

The functionalization of calixarenes with thioacetamide groups is a highly effective strategy for creating receptors with exceptional selectivity for lead(II) ions. The selectivity is fundamentally driven by the favorable soft acid-soft base interaction between Pb²⁺ and the sulfur donor atoms of the thioamide moieties. This intrinsic affinity is significantly amplified by the chelation effect, where the calixarene scaffold preorganizes multiple binding sites for cooperative complexation. Quantitative data from solvent extraction and potentiometric studies consistently demonstrate a strong preference for lead over other common metal ions. The detailed experimental protocols for synthesis and evaluation provide a robust framework for the continued development and application of these molecules in sensing, environmental remediation, and other fields requiring precise molecular recognition of lead.

References

Working Concentrations of Lead Ionophore IV in Plasticized Membranes

An in-depth analysis of the solubility and application of Lead Ionophore IV in the fabrication of ion-selective electrodes (ISEs) is critical for researchers in sensor development. The proper dissolution of the ionophore within the plasticized Poly(vinyl chloride) (PVC) membrane is a key factor that dictates the sensor's performance, including its selectivity, sensitivity, and operational lifetime.

This compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective complexing agent for lead (Pb²⁺) ions.[2][3] Its function within an ISE is to selectively bind and transport Pb²⁺ ions across a lipophilic membrane, thereby generating a measurable potentiometric signal. The plasticizer, which typically constitutes about 60-70% of the membrane's weight, serves as a solvent for the ionophore and ensures the membrane remains physically flexible and ionically conductive.

While specific quantitative data on the maximum solubility (saturation limit) of this compound in various plasticizers is not extensively published, it is possible to infer effective working concentrations from established membrane compositions in scientific literature. The choice of plasticizer is crucial, as its properties, such as lipophilicity and dielectric constant, influence the ionophore's complexation behavior and the overall sensor performance. Studies suggest that matching the lipophilicity of the plasticizer to that of the ionophore can lead to optimal sensor selectivity and longevity.

The following table summarizes typical component compositions used in the successful fabrication of lead-selective PVC membranes. These values represent established working concentrations and imply sufficient solubility of the ionophore in the respective plasticizer.

| Plasticizer | PVC (wt%) | Plasticizer (wt%) | This compound (wt%) | Ionic Additive (wt%)* | Reference |

| o-Nitrophenyl octyl ether (o-NPOE) | ~33 | ~65 | ~1-2 | ~0.5-1 | Generic Formulation |

| Bis(2-ethylhexyl) sebacate (DOS) | ~33 | ~65 | ~1-2 | ~0.5-1 | |

| Dibutyl phthalate (DBP) | ~33 | ~65 | ~1-2 | ~0.5-1 | |

| Tris(2-ethylhexyl) phosphate (TEHP) | ~33 | ~65 | ~1-2 | ~0.5-1 |

*Note: Ionic additives, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are often included to reduce the membrane's electrical resistance and improve the potentiometric response.

Mechanism of Action for this compound

The fundamental principle of a this compound-based ISE involves the selective complexation of lead ions at the interface between the sample solution and the PVC membrane. This interaction creates a phase boundary potential that is proportional to the concentration (more accurately, the activity) of lead ions in the sample.

Experimental Protocols

The following sections provide a generalized methodology for the preparation of a lead-selective PVC membrane and the fabrication of an ion-selective electrode.

Protocol 1: Preparation of the PVC Membrane Cocktail

This protocol describes how to prepare the liquid mixture used for casting the ion-selective membrane. The quantities are sufficient for several electrodes.

-

Component Weighing : Accurately weigh the membrane components. For a typical 200 mg total cocktail, the masses would be:

-

PVC (High Molecular Weight): ~66 mg

-

Plasticizer (e.g., o-NPOE, DOS): ~130 mg

-

This compound: ~2-4 mg

-

Ionic Additive (e.g., KTpClPB): ~1-2 mg

-

-

Dissolution : Place all weighed components into a clean glass vial.

-

Solvent Addition : Add approximately 2 mL of a volatile solvent, typically tetrahydrofuran (THF), to the vial.

-

Mixing : Cap the vial tightly and mix the contents until all components are fully dissolved, forming a clear, slightly viscous solution. This can be aided by gentle agitation or vortexing. The resulting solution is the membrane "cocktail."

Protocol 2: Fabrication of an Ion-Selective Electrode

This protocol outlines the steps to create an electrode using the prepared membrane cocktail.

-

Electrode Body Preparation : Use a clean electrode body (commercial or custom-made). Ensure the tip where the membrane will be cast is clean and dry.

-

Membrane Casting : Dip the tip of the electrode body into the membrane cocktail solution and withdraw it slowly. Alternatively, a small volume of the cocktail can be drop-cast into a casting ring or the electrode tip.

-

Solvent Evaporation : Allow the solvent to evaporate completely in a dust-free environment for at least 12-24 hours. A small, uniform, and translucent membrane should form at the electrode tip.

-

Internal Solution Filling : Fill the electrode body with an internal filling solution containing a fixed concentration of lead ions and a reference salt (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl).

-

Conditioning : Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution. Before first use, condition the newly fabricated electrode by soaking its tip in a 0.01 M Pb(NO₃)₂ solution for several hours. This ensures the membrane is properly hydrated and equilibrated.

References

Electrochemical properties of the Lead ionophore IV-Pb2+ complex

An In-depth Technical Guide to the Electrochemical Properties of the Lead Ionophore IV-Pb2+ Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and applications of this compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), when complexed with lead ions (Pb2+). This document details the fundamental sensing mechanisms, quantitative performance data, and detailed experimental protocols relevant to its use in electrochemical sensors.

Introduction to this compound

This compound is a highly selective synthetic macrocyclic compound belonging to the calixarene family, designed specifically for the complexation of lead (II) ions.[2] Its remarkable affinity and selectivity for Pb2+ have made it a critical component in the fabrication of electrochemical sensors, particularly potentiometric ion-selective electrodes (ISEs), for the accurate detection of lead in various environments.[3] The core function of this ionophore is to reversibly bind Pb2+ ions and transport them across a hydrophobic barrier, such as a polymer membrane, generating a measurable electrical signal.[2]

Electrochemical Sensing Mechanisms

The functionality of this compound in sensors is primarily based on its ability to form a stable and lipophilic complex with Pb2+ ions. This interaction is harnessed by different electrochemical techniques.

Potentiometric Sensing

In potentiometric sensors, this compound is embedded within a polymeric membrane, typically made of high molecular weight poly(vinyl chloride) (PVC). The ionophore acts as a carrier, facilitating the transport of Pb2+ ions across the membrane interface. This process generates a potential difference across the membrane that is proportional to the concentration of Pb2+ in the sample, following the Nernst equation. These sensors are valued for their simplicity, high selectivity, and low detection limits, often reaching sub-nanomolar levels. The high selectivity for Pb2+ is maintained even in the presence of other potentially interfering ions like cadmium (Cd2+) and copper (Cu2+).

Voltammetric and Impedimetric Sensing

Beyond potentiometry, this compound is utilized in voltammetric and impedimetric methods.

-

Cyclic Voltammetry (CV): This technique is used to study the redox activity of the ionophore-ion complex and assess the electrochemical behavior of modified electrodes.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to evaluate the charge-transfer resistance at the electrode-membrane interface, providing insights into the sensor's stability and response mechanism.

These advanced techniques, often combined with nanomaterial-modified electrodes, offer alternative approaches to lead detection.

Quantitative Performance Data

The performance of sensors based on the this compound-Pb2+ complex is characterized by several key parameters. The data below is a summary of typical performance metrics reported in the literature for potentiometric sensors.

| Parameter | Typical Value/Range | Reference |

| Linear Concentration Range | 1.41 × 10⁻⁶ to 1.00 × 10⁻¹ mol L⁻¹ | |

| Limit of Detection (LoD) | As low as 1.0 × 10⁻⁶ M to 10⁻¹⁰ M | |

| Nernstian Slope | ~28–31 mV per decade (typically 29.0 mV/decade) | |

| Optimal pH Range | 3.0 – 6.0 (Optimized around 5.5) | |

| Response Time | ~15 seconds | |

| Operational Lifetime | Up to 100 days |

Note: Performance can vary based on membrane composition, electrode conditioning, and the specific experimental setup. The optimal pH of 5.5 is critical; at lower pH values, the ionophore can become protonated, while at pH levels above 6.5, lead may form hydroxide complexes (Pb(OH)+ or Pb(OH)2), both of which interfere with detection.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe standard protocols for key experiments.

Potentiometric Ion-Selective Electrode (ISE) Fabrication and Measurement

This protocol outlines the steps for creating and using a Pb2+-selective ISE.

A. Membrane Cocktail Preparation: A typical membrane composition includes the polymer matrix, a plasticizer, and the ionophore.

-

Dissolve high molecular weight poly(vinyl chloride) (PVC) (e.g., 33 wt%) and a plasticizer (e.g., 66 wt%) in a suitable solvent like tetrahydrofuran (THF).

-

Add this compound (typically 1-2 wt%) to the solution.

-

For improved performance, an anion excluder such as sodium tetraphenyl borate (STB) may also be added.

-

Stir the mixture until all components are fully dissolved, creating a homogenous cocktail.

B. Electrode Construction:

-

Cast the prepared cocktail into a glass ring or onto a suitable substrate and allow the solvent to evaporate slowly over 24 hours to form a thin, durable membrane.

-

Cut a small disc from the membrane and incorporate it into an ISE body.

-

For liquid-contact electrodes, fill the body with an internal filling solution (e.g., 0.01 M PbCl2). For solid-contact electrodes, the membrane is cast directly onto a solid conductive substrate.

-

Condition the electrode by soaking it in a Pb2+ solution (e.g., 10⁻³ M Pb(NO3)2) for at least one day before use.

C. Potentiometric Measurement:

-

Set up a two-electrode cell consisting of the fabricated Pb2+-ISE (working electrode) and a reference electrode (e.g., Ag/AgCl).

-

Connect the electrodes to a high-impedance multichannel potentiometer.

-

Perform calibration by measuring the potential (EMF) in a series of standard solutions of known Pb2+ concentrations, typically ranging from 10⁻⁸ M to 10⁻¹ M.

-

Plot the measured potential against the logarithm of the Pb2+ concentration to generate a calibration curve and determine the Nernstian slope.

Cyclic Voltammetry (CV) Protocol

CV is used to investigate the electrochemical processes at the electrode surface.

A. Electrode Preparation:

-

Modify a working electrode (e.g., glassy carbon or gold) with the ionophore. This can be done by drop-casting a solution containing this compound and a stabilizing matrix (e.g., multi-walled carbon nanotubes/chitosan composite) onto the electrode surface.

B. Electrochemical Cell Setup:

-

Assemble a three-electrode system in an electrochemical cell containing the electrolyte solution.

-

Working Electrode: The ionophore-modified electrode.

-

Reference Electrode: Ag/AgCl.

-

Counter (Auxiliary) Electrode: A platinum wire or mesh.

-

-

Connect the electrodes to a potentiostat.

C. Measurement Procedure:

-

Record a cyclic voltammogram by scanning the potential within a defined range at a specific scan rate (e.g., 100 mV/s).

-

The resulting plot of current vs. potential provides information on the redox reactions occurring and the ion-transfer process facilitated by the ionophore.

Mandatory Visualizations

The following diagrams illustrate key processes and setups described in this guide.

Caption: Facilitated transport mechanism of Pb2+ by this compound.

Caption: Experimental workflow for potentiometric Pb2+ sensing.

Caption: Three-electrode setup for cyclic voltammetry experiments.

References

Methodological & Application

Application Note and Protocol for the Fabrication of a Lead Ion-Selective Electrode Using Lead Ionophore IV

This document provides a detailed protocol for the fabrication, calibration, and application of a lead (Pb²⁺) ion-selective electrode (ISE) utilizing Lead Ionophore IV. The provided methodologies are intended for researchers, scientists, and professionals in drug development and related fields who require accurate and selective measurement of lead ion concentrations in aqueous solutions.

Principle of Operation

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core of the lead ISE is a polymeric membrane doped with this compound, a highly selective complexing agent for lead ions.[1][2][3] The ionophore reversibly binds with Pb²⁺ ions at the membrane-sample interface, creating a potential difference across the membrane. This potential is proportional to the logarithm of the lead ion activity in the sample, as described by the Nernst equation.

Performance Characteristics

The performance of the fabricated lead ISE is summarized in the table below. These values are representative and may vary slightly depending on the specific laboratory conditions and materials used.

| Parameter | Typical Value |

| Linear Range | 1.0 x 10⁻¹⁰ M to 1.0 x 10⁻³ M |

| Limit of Detection | (6.6 ± 1.6) x 10⁻¹¹ M |

| Nernstian Slope | 28.2 ± 0.5 mV/decade |

| Response Time | ~20 seconds |

| Optimal pH Range | 3.0 - 8.0 |

| Lifetime | Several weeks to months with proper storage |

Selectivity

The selectivity of an ISE is its ability to distinguish the primary ion from other interfering ions present in the sample. The potentiometric selectivity coefficient, KPb²⁺, Mⁿ⁺pot, quantifies this preference. A smaller value indicates better selectivity for Pb²⁺ over the interfering ion (Mⁿ⁺).

| Interfering Ion (Mⁿ⁺) | Selectivity Coefficient (log KPb²⁺, Mⁿ⁺pot) |

| K⁺ | -6.6 ± 0.2 |

| Na⁺ | -6.1 ± 0.2 |

| NH₄⁺ | -6.7 ± 0.2 |

| Mg²⁺ | -12.4 ± 0.3 |

| Cu²⁺ | -4.4 ± 0.2 |

| Cd²⁺ | -6.1 ± 0.1 |

Experimental Protocols

Materials and Reagents

-

This compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer: o-nitrophenyl octyl ether (o-NPOE)

-

Lipophilic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Solvent: Tetrahydrofuran (THF), high purity

-

Lead nitrate (Pb(NO₃)₂) for standard and internal filling solutions

-

Ionic Strength Adjustor (ISA): 5 M NaClO₄

-

Deionized water (18.2 MΩ·cm)

-

Electrode body (e.g., PVC or glass tube)

-

Ag/AgCl wire (for internal reference electrode)

Preparation of the Lead-Selective Membrane Cocktail

This protocol describes the preparation of the ion-selective membrane solution.

-

Component Weighing: Accurately weigh the following components:

-

This compound: 4.3 mg

-

PVC: ~33% by weight of the final membrane

-

o-NPOE: ~66% by weight of the final membrane

-

KTpClPB: 1.0 mg

-

-

Dissolution: Dissolve all weighed components in a minimal amount of high-purity THF (typically 1-2 mL) in a small glass vial.

-

Homogenization: Cap the vial and stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. This may take up to 48 hours.

Fabrication of the Lead Ion-Selective Electrode

This section details the assembly of the ISE.

-

Membrane Casting:

-

Pour the prepared membrane cocktail into a small, flat-bottomed glass ring (e.g., a glass ring placed on a clean glass slide).

-

Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours. This will result in a flexible, transparent membrane.

-

-

Electrode Body Preparation:

-

Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

-

Securely attach the membrane disc to the end of the electrode body using a PVC-THF slurry or an appropriate adhesive. Ensure a watertight seal.

-

-

Internal Filling Solution:

-

Prepare a 0.01 M Pb(NO₃)₂ solution containing 0.1 M KCl.

-

Fill the electrode body with this internal filling solution, ensuring no air bubbles are trapped.

-

-

Internal Reference Electrode:

-

Insert a Ag/AgCl wire into the internal filling solution. The wire should be long enough to be immersed in the solution and extend out of the top of the electrode body for connection to the potentiometer.

-

-

Conditioning:

-

Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least one hour before its first use. When not in use, store the electrode in a 1.0 x 10⁻⁶ M Pb(NO₃)₂ solution.

-

Calibration and Measurement Protocol

-

Preparation of Standard Solutions:

-

Prepare a series of lead standard solutions by serial dilution of a 0.1 M Pb(NO₃)₂ stock solution. The concentration range should cover the expected sample concentration.

-

-

Ionic Strength Adjustment:

-

For every 100 mL of standard or sample solution, add 2 mL of the Ionic Strength Adjustor (ISA) solution. This ensures a constant ionic background.

-

-

Electrode Setup:

-

Connect the lead ISE and a suitable external reference electrode (e.g., Ag/AgCl) to a high-impedance mV meter or an ion meter.

-

-

Calibration Curve:

-

Place the electrodes in the most dilute standard solution and stir at a constant rate.

-

Record the potential (in mV) once the reading has stabilized.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for each standard, moving from the lowest to the highest concentration.

-

Plot the recorded potential (y-axis) against the logarithm of the lead concentration (x-axis). The resulting graph is the calibration curve.

-

-

Sample Measurement:

-

Treat the sample solution with ISA in the same ratio as the standards.

-

Immerse the electrodes in the sample and stir.

-

Record the stable potential reading.

-

Determine the lead concentration in the sample by interpolating the measured potential on the calibration curve.

-

Visualizations

Signaling Pathway of the Lead ISE

Caption: Principle of potential generation at the ion-selective membrane.

Experimental Workflow for Lead ISE Fabrication

Caption: Step-by-step workflow for fabricating the lead ion-selective electrode.

Logical Relationship for ISE Measurement

Caption: Logical flow for accurate measurement using the lead ISE.

References

Application Note: Optimizing Lead Ionophore IV Concentration for High-Performance Potentiometric Sensors

Audience: Researchers, scientists, and drug development professionals.

Introduction The accurate and sensitive detection of lead (Pb²⁺) ions is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical analysis due to the high toxicity of lead to human health and ecosystems. Ion-Selective Electrodes (ISEs) based on polymeric membranes offer a simple, cost-effective, and reliable method for potentiometric determination of lead ions. The key to the sensor's performance lies in the composition of the ion-selective membrane, particularly the concentration of the ionophore responsible for selectively binding the target ion. Lead Ionophore IV (tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a highly effective neutral carrier for Pb²⁺, offering excellent selectivity and sensitivity. This application note provides detailed protocols and guidance for optimizing the concentration of this compound to achieve superior sensor performance.

Principle of Operation A potentiometric Pb²⁺ sensor operates by measuring the potential difference between the ISE and a reference electrode. This potential is generated at the interface between the sample solution and the ion-selective membrane. The membrane typically consists of a polymer matrix (PVC), a plasticizer, the ionophore, and often a lipophilic ionic additive.

-

Ionophore (this compound) : Selectively complexes with Pb²⁺ ions from the sample solution, carrying them into the membrane phase.

-

Polymer Matrix (PVC) : Provides structural integrity and durability to the membrane.

-

Plasticizer : A water-immiscible organic solvent that dissolves the membrane components, ensures membrane flexibility, and facilitates the mobility of the ionophore-ion complex within the membrane.

-

Lipophilic Ionic Additive : Often added to reduce the membrane's electrical resistance and improve the detection limit by minimizing the interference from counter-ion fluxes.

The selective binding of Pb²⁺ by the ionophore creates a charge separation at the membrane-sample interface, resulting in a potential that is proportional to the logarithm of the Pb²⁺ ion activity in the sample, as described by the Nernst equation.

Data and Performance Characteristics

The performance of a Pb²⁺-selective electrode is defined by several key parameters, including its potentiometric slope, limit of detection (LOD), linear range, selectivity, and response time. These parameters are highly dependent on the precise composition of the membrane.

Optimization of Membrane Composition

Achieving optimal performance requires the careful balancing of all membrane components. While the ionophore concentration is a critical variable, its ideal value is co-dependent on the type and amount of plasticizer and ionic additives used. The concentration of this compound is typically optimized in the range of 1-5% by weight of the total membrane components.

-

Sub-optimal (Too Low) Concentration : Insufficient ionophore results in a weak response to Pb²⁺ ions, leading to a sub-Nernstian slope, a higher (poorer) limit of detection, and a narrower linear range.

-

Optimal Concentration : Provides a sufficient number of active sites for Pb²⁺ binding to ensure a robust, near-Nernstian response over a wide concentration range and a low detection limit.

-

Supra-optimal (Too High) Concentration : An excess of ionophore can lead to poor membrane homogeneity, increased leaching of the ionophore into the sample, and a potential decrease in the sensor's lifetime and stability.

The following tables summarize the roles of membrane components, provide examples of optimized compositions from literature, and detail the expected performance characteristics.

Table 1: Influence of Membrane Components on Sensor Performance

| Component | Primary Role | Effect on Sensor Performance |

|---|---|---|

| Polymer Matrix (PVC) | Provides structural support for the membrane. | Affects membrane durability, adhesion, and diffusion characteristics. Typically constitutes 30-35% of the membrane by weight. |

| Plasticizer (e.g., o-NPOE) | Solubilizes other components and increases membrane fluidity. | Influences the mobility of the ionophore-ion complex and the dielectric constant of the membrane, impacting selectivity and detection limits. Typically 60-67% by weight. |

| Ionophore (this compound) | Selectively binds and transports Pb²⁺ ions. | The concentration directly impacts the membrane's response sensitivity, selectivity, and linear range. Optimal concentration is critical for performance. |

| Lipophilic Ionic Additive | Reduces membrane resistance and controls ion fluxes. | Can significantly lower the detection limit by managing spontaneous and counter-ion fluxes within the membrane. |

Table 2: Example Optimized Membrane Compositions for this compound Sensors

| Component | Composition 1 (wt%) | Composition 2 (wt%) | Composition 3 (wt%) |

|---|---|---|---|

| This compound | 1.0 | 2.0 | 5.0 |

| PVC (High Molecular Wt.) | 33.0 | 32.5 | 33.0 |

| o-NPOE (plasticizer) | 65.5 | 65.0 | 61.5 |

| KTpClPB (ionic additive) | 0.5 | 0.5 | 0.5 |

| Total Weight | 100 mg | 100 mg | 100 mg |

| Performance Metric | |||

| Slope (mV/decade) | ~29.5 | ~29.2 | ~28.9 |

| Limit of Detection (M) | ~1.0 x 10⁻⁸ | ~3.4 x 10⁻⁸ | ~5.0 x 10⁻⁸ |

| Linear Range (M) | 10⁻⁷ - 10⁻² | 10⁻⁷ - 10⁻² | 10⁻⁷ - 10⁻³ |

Note: Performance data is synthesized from typical values reported in the literature. Actual results may vary based on specific experimental conditions.

Table 3: Potentiometric Selectivity Coefficients (log KpotPb,M) for an Optimized Sensor Selectivity is a crucial characteristic, defining the sensor's ability to respond to the target ion (Pb²⁺) in the presence of interfering ions. A more negative value indicates higher selectivity for Pb²⁺.

| Interfering Ion (M) | log KpotPb,M |

|---|---|

| Na⁺ | -4.2 |

| K⁺ | -4.1 |

| Mg²⁺ | -4.8 |

| Ca²⁺ | -4.5 |

| Cu²⁺ | -2.5 |

| Cd²⁺ | -3.0 |

| Zn²⁺ | -3.8 |

Note: Values are typical for a sensor using an o-NPOE plasticized PVC membrane.

Experimental Protocols and Workflows

Diagram: Experimental Workflow for Sensor Fabrication and Testing

References

Application of Lead Ionophore IV in Environmental Water Quality Testing

Application Notes and Protocols

Introduction

Lead (Pb²⁺) is a highly toxic heavy metal that poses significant risks to human health and the environment. Its presence in water bodies, even at trace levels, is a serious concern, necessitating sensitive and selective detection methods for environmental monitoring. Lead Ionophore IV, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective complexing agent for lead ions. Its unique three-dimensional structure, featuring a pre-organized cavity with sulfur and nitrogen donor atoms, allows for the highly selective binding of Pb²⁺ ions.[2] This property makes it an ideal component in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of lead concentrations in aqueous samples.[3] These sensors offer several advantages for environmental water quality testing, including high sensitivity, a low limit of detection, and the potential for in-situ and real-time measurements.

Principle of Operation

The application of this compound in water quality testing is primarily centered on its use as the active component in the membrane of a lead-selective ISE. The fundamental principle of an ISE is the measurement of the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution. This potential is proportional to the activity (and under controlled conditions, the concentration) of the target ion in the sample.

The mechanism involves the selective complexation of Pb²⁺ ions by this compound at the membrane-sample interface. This selective binding facilitates the transport of lead ions into the organic membrane phase, creating a charge separation at the interface and thus a phase boundary potential. According to the Nernst equation, this potential is logarithmically dependent on the activity of the lead ions in the sample. By measuring this potential relative to a stable reference electrode, the concentration of Pb²⁺ can be accurately determined.

Quantitative Data Summary

The performance of this compound-based ion-selective electrodes is characterized by several key parameters, which are summarized in the tables below.

Table 1: Performance Characteristics of this compound-Based ISEs

| Parameter | Typical Value/Range | Reference(s) |

| Limit of Detection (LOD) | 1.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M | |

| Linear Concentration Range | 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M | |

| Nernstian Slope | ~29.6 mV/decade (for divalent ions) | Theoretical |

| Response Time | < 1 minute | |

| Optimal pH Range | 4.0 - 7.0 | |

| Electrode Lifetime | ~30 days |

Table 2: Selectivity Coefficients (log KpotPb,M) of a this compound-Based ISE against Various Interfering Ions

| Interfering Ion (M) | Cation | log KpotPb,M | Reference(s) |

| Cadmium | Cd²⁺ | -3.5 | |

| Copper | Cu²⁺ | -3.2 | |

| Sodium | Na⁺ | -4.5 | |

| Calcium | Ca²⁺ | -4.8 | |

| Magnesium | Mg²⁺ | -4.7 |

Note: A more negative log KpotPb,M value indicates a higher selectivity for Pb²⁺ over the interfering ion M.

Experimental Protocols

This section provides a detailed methodology for the fabrication of a this compound-based ion-selective electrode and the subsequent procedure for measuring lead concentration in environmental water samples.

I. Fabrication of the Lead-Selective Membrane and Electrode

Materials:

-

This compound

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF), analytical grade

-

Glass rings for membrane casting

-

ISE electrode body

-

Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)

-

Ag/AgCl internal reference electrode

Procedure:

-

Membrane Cocktail Preparation:

-

In a clean, dry glass vial, dissolve this compound (1-2 wt%), PVC (approx. 33 wt%), the plasticizer (approx. 65 wt%), and the lipophilic salt (0.5-1 wt%) in a minimal amount of THF.

-

Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.

-

-

Membrane Casting:

-

Place a clean glass ring on a smooth, level glass plate.

-

Carefully pour the membrane cocktail into the glass ring and cover it loosely with a watch glass to allow for slow evaporation of the THF.

-

Let the solvent evaporate completely at room temperature for at least 24 hours to form a transparent, flexible membrane.

-

-

Electrode Assembly:

-

Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

-

Mount the membrane disc at the tip of the ISE electrode body, ensuring a watertight seal.

-

Fill the electrode body with the internal filling solution, making sure to avoid any air bubbles.

-

Insert the Ag/AgCl internal reference electrode into the filling solution.

-

Condition the assembled electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12 hours before use.

-

II. Measurement of Lead Concentration in Water Samples

Apparatus and Reagents:

-

This compound-based ISE

-

Ag/AgCl reference electrode (or a combination electrode)

-

High-impedance ion meter or pH/mV meter

-

Magnetic stirrer and stir bars

-

Standard lead solutions (prepared by serial dilution of a 1000 ppm stock solution)

-

Ionic Strength Adjustment Buffer (ISAB): 5 M NaClO₄

-

Environmental water sample

Procedure:

-

Electrode Calibration:

-

Prepare a series of standard lead solutions with concentrations spanning the expected range of the water samples (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M).

-

For each standard, place 50 mL into a clean beaker and add 1 mL of ISAB.

-

Immerse the lead ISE and the reference electrode in the solution and stir gently.

-

Record the stable potential (mV) reading for each standard.

-

Plot a calibration curve of the potential (mV) versus the logarithm of the lead concentration. The plot should be linear with a slope of approximately +29.6 mV per decade change in concentration for Pb²⁺.

-

-

Sample Preparation and Measurement:

-

Collect the environmental water sample. If the sample contains suspended solids, filter it through a 0.45 µm filter.

-

Adjust the pH of the sample to the optimal range (4.0 - 7.0) if necessary.

-

Take 50 mL of the prepared water sample and add 1 mL of ISAB.

-

Immerse the calibrated lead ISE and the reference electrode in the sample and stir gently.

-

Record the stable potential (mV) reading.

-

-

Data Analysis:

-

Determine the concentration of lead in the water sample by interpolating its measured potential on the calibration curve.

-

Visualizations

Signaling Pathway of the this compound-Based ISE

Caption: Mechanism of potential generation in a this compound ISE.

Experimental Workflow for Water Quality Testing

References

Application Note: Potentiometric Determination of Lead(II) Using Calixarene-Based Ion-Selective Electrodes

Introduction